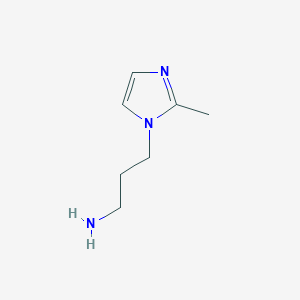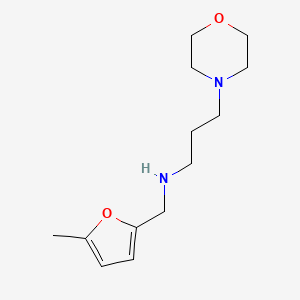
Bromocyclohexanecarboxylate de méthyle
Vue d'ensemble
Description
Methyl 1-bromocyclohexanecarboxylate (MBCH) is an organic compound that is widely used in organic synthesis as a reagent for the preparation of various compounds. It is also used as a selective reagent for the cleavage of esters, amides, and other functional groups. MBCH has a number of applications in a variety of scientific research fields, including organic chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Préparation du 3-oxo-1-cyclohexène-1-carboxylate de méthyle
Le bromocyclohexanecarboxylate de méthyle est utilisé dans une méthode améliorée pour synthétiser le 3-oxo-1-cyclohexène-1-carboxylate de méthyle. Ce composé est important dans diverses synthèses chimiques en raison de son groupe céto réactif .
Synthèse de Reformatsky
Ce composé chimique sert de réactif dans la synthèse de Reformatsky pour produire des 16-aryl-15-oxadispiro[5.1.5.3]hexadécan-7,14-diones. Ces composés ont des applications potentielles en chimie médicinale et en développement de médicaments .
Additions nucléophiles
Il est impliqué dans des réactions avec les N,N′-(1,4-phénylène)bis(1-arylméthanimes) conduisant à la formation de 2,2′-(1,4-phénylène)bis[3-aryl-2-azaspiro[3.5]nonan-1-ones] par additions nucléophiles successives et cyclisation intramoléculaire .
Mécanisme D'action
Target of Action
Methyl 1-bromocyclohexanecarboxylate is a chemical compound that primarily interacts with zinc and amides or methylamides of 3-aryl-2-cyanopropenoic acids . These targets play a crucial role in various biochemical reactions, serving as catalysts and reactants.
Mode of Action
The compound reacts with its targets to initiate a series of chemical reactions. Specifically, it reacts with zinc and substituted chalcones to yield the corresponding spiro-3,4-dihydropyran-2-one derivatives, 3-aryl-5-aryl-2-oxaspiro . This interaction results in significant changes in the chemical structure and properties of the targets.
Biochemical Pathways
The biochemical pathways affected by Methyl 1-bromocyclohexanecarboxylate involve the formation of spiro-3,4-dihydropyran-2-one derivatives and 3-aryl-5-aryl-2-oxaspiro . These pathways are crucial for various biological processes, and their downstream effects can have significant impacts on cellular functions.
Pharmacokinetics
Its molecular weight (22109 Da ) and physical properties (such as boiling point and density ) suggest that it may have good bioavailability.
Result of Action
The molecular and cellular effects of Methyl 1-bromocyclohexanecarboxylate’s action are primarily the result of its interactions with its targets and the subsequent changes in the biochemical pathways. For instance, it can yield 5-aryl-1,3-dioxo-2-azaspiro derivatives, which can have various effects on cellular functions.
Action Environment
The action, efficacy, and stability of Methyl 1-bromocyclohexanecarboxylate can be influenced by various environmental factors. For instance, it forms explosive mixtures with air on intense heating , suggesting that it should be handled carefully in a controlled environment. Furthermore, it should be used only outdoors or in a well-ventilated area to ensure safety and efficacy.
Propriétés
IUPAC Name |
methyl 1-bromocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWRVPVPLQMTAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393248 | |
| Record name | Methyl 1-bromocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3196-23-4 | |
| Record name | Methyl 1-bromocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-bromocyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1351538.png)


![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1351546.png)

![(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid](/img/structure/B1351548.png)
![1-[(4-Methoxyphenyl)-phenylmethyl]piperazine](/img/structure/B1351553.png)





